4-Chloro-3-nitroanisole

Catalog No.
S1505604
CAS No.
10298-80-3
M.F
C7H6ClNO3
M. Wt
187.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-nitroanisole

CAS Number

10298-80-3

Product Name

4-Chloro-3-nitroanisole

IUPAC Name

1-chloro-4-methoxy-2-nitrobenzene

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

InChI

InChI=1S/C7H6ClNO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3

InChI Key

HISHUMDTGXICEZ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

4-Chloro-3-nitroanisole is an organic compound with the molecular formula C7H6ClNO3C_7H_6ClNO_3. It features a chloro group and a nitro group attached to an anisole structure, which is a methoxy-substituted benzene. This compound is classified under nitroanilines and is known for its distinctive chemical properties, including its reactivity and potential applications in various chemical syntheses and biological studies .

, typical of compounds containing both chloro and nitro functional groups. Notably, it can participate in:

  • Nucleophilic Substitution Reactions: The chloro group can be replaced by nucleophiles under suitable conditions.
  • Reduction Reactions: The nitro group can be reduced to an amine, yielding 4-chloro-3-aminoanisole.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, depending on the conditions and substituents present .

Research indicates that 4-chloro-3-nitroanisole exhibits biological activity, particularly in the context of environmental microbiology. For instance, certain bacterial strains have been shown to utilize this compound as a carbon source, leading to its degradation and transformation into less harmful metabolites. This property is significant in bioremediation processes where contaminants need to be broken down .

Several methods exist for synthesizing 4-chloro-3-nitroanisole:

  • Nitration of Anisole: Anisole can be nitrated using a mixture of nitric acid and sulfuric acid, followed by chlorination to introduce the chloro group.
  • From p-Aminoanisole: A method involves protecting the amino group of p-aminoanisole, nitrating it, and then removing the protective group .
  • Industrial Processes: Various industrial methods have been patented for the efficient synthesis of this compound, focusing on optimizing yields and minimizing by-products .

4-Chloro-3-nitroanisole finds applications in several areas:

  • Chemical Synthesis: It serves as a precursor for synthesizing various derivatives used in pharmaceuticals and agrochemicals.
  • Research: The compound is utilized in studies related to environmental science and microbiology due to its degradability by certain bacterial strains.
  • Dyes and Pigments: It can be involved in the production of dyes owing to its aromatic structure .

Studies on 4-chloro-3-nitroanisole have explored its interactions with biological systems. For example, research has demonstrated how certain bacteria metabolize this compound, leading to insights into microbial degradation pathways. These studies are crucial for understanding the environmental impact of such compounds and developing bioremediation strategies .

Several compounds share structural similarities with 4-chloro-3-nitroanisole. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Chloro-3-nitroanilineC6H5ClN2O2C_6H_5ClN_2O_2Contains an amino group instead of a methoxy group; known for toxicity.
4-NitroanisoleC7H8N2O2C_7H_8N_2O_2Lacks chlorine; used in dye synthesis.
3-Chloro-4-nitroanisoleC7H6ClN2O2C_7H_6ClN_2O_2Similar structure but with different positioning of chloro and nitro groups; exhibits different reactivity patterns.

Uniqueness of 4-Chloro-3-Nitroanisole

The uniqueness of 4-chloro-3-nitroanisole lies in its specific combination of functional groups (chloro and nitro) on the anisole framework, which influences its reactivity and biological interactions. Its ability to be metabolized by certain bacteria also sets it apart from similar compounds that may not share this property .

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10298-80-3

Wikipedia

4-Chloro-3-nitroanisole

Dates

Modify: 2023-08-15

Explore Compound Types